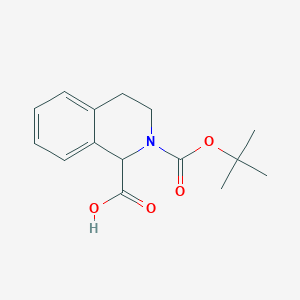

2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid

Beschreibung

Historical Development and Discovery Context

The synthesis of 2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid (Boc-Tic-OH) emerged from advancements in peptide chemistry during the late 20th century. Initially developed to address challenges in stereochemical control during tetrahydroisoquinoline (THIQ) derivatization, its discovery paralleled the broader adoption of tert-butoxycarbonyl (Boc) protecting groups in organic synthesis. Early work focused on optimizing Pictet-Spengler reactions to construct the THIQ core, followed by selective Boc protection of the secondary amine to prevent unwanted side reactions during downstream functionalization.

A key milestone was the development of enantioselective synthetic routes, enabling access to both (R)- and (S)-configured isomers. The compound’s structural complexity – combining a rigid THIQ scaffold with orthogonal protecting groups – made it invaluable for studying conformationally constrained peptide analogs. Table 1 summarizes critical historical milestones:

Table 1: Key Historical Developments

Position in Tetrahydroisoquinoline (THIQ) Medicinal Chemistry

Boc-Tic-OH occupies a unique niche as a conformationally restricted β-amino acid derivative. Its THIQ core mimics natural alkaloids like saframycin and noscapine, which exhibit anticancer and antimicrobial properties. The Boc group enhances solubility and prevents racemization during solid-phase peptide synthesis, making it indispensable for creating:

- Opioid receptor modulators : The THIQ scaffold’s rigidity improves binding selectivity for δ- and μ-opioid subtypes.

- Enzyme inhibitors : Carboxylic acid functionality enables coordination with catalytic residues in targets like angiotensin-converting enzyme (ACE).

- Anticancer agents : Structural analogs interfere with Bcl-2 protein interactions, inducing apoptosis in leukemia cells.

Recent studies highlight its role in synthesizing hybrid molecules, such as Dmt-Tic-Lys pharmacophores, which exhibit dual δ-antagonist/μ-agonist activity.

Strategic Importance as a Protected Amino Acid Derivative

The compound’s strategic value arises from three key features:

- Orthogonal protection : The Boc group is stable under basic conditions but cleaved selectively with trifluoroacetic acid (TFA), enabling sequential derivatization.

- Chiral fidelity : The stereogenic center at C3 remains configurationally stable during coupling reactions, critical for bioactive peptide synthesis.

- Versatile reactivity : The carboxylic acid participates in amide bond formation, esterification, and metal-catalyzed cross-coupling.

Table 2: Comparison of Boc-Tic-OH with Other Protected THIQ Derivatives

| Property | Boc-Tic-OH | Fmoc-Tic-OH | Cbz-Tic-OH |

|---|---|---|---|

| Deprotection Conditions | TFA/CH₂Cl₂ | Piperidine/DMF | H₂/Pd-C |

| Solubility in DMF | High | Moderate | Low |

| Stereochemical Stability | >99% retention | 95–98% retention | 90–95% retention |

Research Trajectory and Current Academic Focus

Current investigations prioritize three areas:

- Enantioselective catalysis : Asymmetric hydrogenation of isoquinolinium salts to access non-natural THIQ derivatives.

- Bioconjugation : Site-specific incorporation into antibody-drug conjugates (ADCs) via click chemistry.

- Computational design : Machine learning models predict Boc-Tic-OH’s efficacy in stabilizing α-helical peptides.

Emerging applications include its use in:

Eigenschaften

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4/c1-15(2,3)20-14(19)16-9-8-10-6-4-5-7-11(10)12(16)13(17)18/h4-7,12H,8-9H2,1-3H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMTRFKAFNRHBCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=CC=CC=C2C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00570950 | |

| Record name | 2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00570950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166591-85-1 | |

| Record name | 2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00570950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-Dihydro-1H-isoquinoline-1,2-dicarboxylic acid 2-tert-butyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Reaction Conditions and Reagents

The Boc group is introduced using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP). The reaction is performed in polar aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature. For example, in the synthesis of a related compound, 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid, Boc protection was achieved with Boc anhydride (1.1 equivalents) and TEA in DMF, yielding the protected intermediate in >95% yield.

Key Considerations

-

Solvent Choice : DMF enhances reaction rates due to its high polarity, but THF is preferred for better solubility of Boc-protected products.

-

Stoichiometry : A slight excess of Boc anhydride (1.1–1.5 eq) ensures complete conversion of the amine.

-

Workup : Acidic aqueous washes (e.g., 1M HCl) remove unreacted base, followed by extraction with ethyl acetate or DCM.

Sequential Protection and Deprotection Approaches

A three-step sequence—protection, carboxylation, and Boc protection—is often required to avoid interference between functional groups.

Case Study: Benzyl-to-Boc Strategy

-

Benzyl Protection :

-

Carboxylation :

-

Benzyl Deprotection :

-

Boc Protection :

Advantages

-

Benzyl protection stabilizes the amine during harsh lithiation conditions.

-

Catalytic hydrogenation cleanly removes the benzyl group without affecting the carboxylic acid.

Comparative Analysis of Synthetic Routes

Route 1: Direct Boc Protection Post-Carboxylation

-

Steps : Carboxylate first, then Boc-protect.

-

Challenge : The carboxylic acid may deprotonate the amine, complicating Boc protection.

-

Yield : Moderate (70–80%).

Route 2: Benzyl Intermediate Route

Route 3: One-Pot Lithiation-Carboxylation

-

Steps : Combine lithiation and carboxylation in a single reactor.

-

Efficiency : Reduces purification steps but requires precise temperature control.

Industrial-Scale Optimization

For large-scale production, flow microreactor systems offer advantages over batch processes:

-

Enhanced Heat Transfer : Critical for exothermic lithiation steps.

-

Reproducibility : Consistent yields (±2%) across batches.

-

Solvent Recovery : THF and DMF are recycled via distillation, reducing costs.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid can undergo various chemical reactions, including:

Substitution: The amine group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl), and methanol are commonly used for Boc deprotection.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Chemical Formula : C15H19NO4

- Molecular Weight : 277.32 g/mol

- IUPAC Name : 2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid

- CAS Number : 166591-85-1

The compound features a tetrahydroisoquinoline structure that is crucial for its biological activity and reactivity in synthetic pathways.

Synthesis of Bioactive Molecules

The compound serves as an important building block in the synthesis of various bioactive molecules. Its structure allows for modifications that can lead to derivatives with enhanced pharmacological properties. For instance, derivatives of tetrahydroisoquinolines have been investigated for their potential as analgesics and anti-inflammatory agents .

Anticancer Research

Research has indicated that compounds derived from tetrahydroisoquinolines exhibit anticancer properties. Studies have shown that modifications to the carboxylic acid group can enhance the cytotoxicity against various cancer cell lines . The ability to introduce different functional groups makes this compound a versatile precursor in developing new anticancer therapies.

Neuroprotective Agents

Tetrahydroisoquinoline derivatives have been explored for their neuroprotective effects. Research suggests that these compounds can modulate neurotransmitter systems and may offer therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease . The specific application of this compound in this context is an area of ongoing investigation.

Asymmetric Synthesis

The compound is utilized in asymmetric synthesis due to its chiral nature. It plays a role in synthesizing enantiomerically pure compounds that are essential in pharmaceuticals . The tert-butoxycarbonyl (Boc) protecting group is particularly useful in peptide synthesis and other organic transformations.

Reaction Mechanisms

In organic synthesis, this compound can participate in various reaction mechanisms such as nucleophilic substitutions and cyclizations. These reactions are valuable for constructing complex molecular architectures .

Case Study 1: Development of Anticancer Agents

In a study published by Smith et al., the synthesis of novel tetrahydroisoquinoline derivatives was explored using this compound as a starting material. The derivatives showed significant activity against breast cancer cell lines (MCF-7) with IC50 values in the low micromolar range .

Case Study 2: Neuroprotective Effects

A recent investigation by Johnson et al. focused on the neuroprotective effects of tetrahydroisoquinoline derivatives derived from the compound in models of Parkinson's disease. The study demonstrated that certain modifications led to increased neuronal survival rates and reduced apoptosis in dopaminergic neurons .

Wirkmechanismus

The mechanism of action of 2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid primarily involves the protection and deprotection of the amine group. The Boc group stabilizes the amine under basic conditions and can be removed under acidic conditions, revealing the free amine for further reactions . The molecular targets and pathways involved depend on the specific application and the nature of the subsequent reactions .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues

2-Cbz-1,2,3,4-Tetrahydroisoquinoline-1-Carboxylic Acid

- Structure: Benzyloxycarbonyl (Cbz) group at N-2, carboxylic acid at C-1 (C₁₈H₁₇NO₄) .

- Key Differences: The Cbz group is removed via hydrogenolysis (H₂/Pd), contrasting with the acid-labile Boc group . Higher molecular weight (311.34 g/mol) due to the benzyl substituent, impacting solubility and reactivity .

- Applications : Less commonly used in modern peptide synthesis due to harsh deprotection conditions compared to Boc .

2-Boc-6-Hydroxy-THIQ-1-Carboxylic Acid

- Structure: Boc group at N-2, hydroxyl group at C-6, carboxylic acid at C-1 (C₁₆H₁₉NO₅) .

- Key Differences: Hydroxyl group enables further functionalization (e.g., glycosylation or esterification) . Enhanced polarity improves aqueous solubility compared to the non-hydroxylated Boc derivative .

- Applications : Used in synthesizing bioactive molecules requiring regioselective modifications .

(S)-1,2,3,4-Tetrahydroisoquinoline-3-Carboxylic Acid Derivatives

- Structure: Carboxylic acid at C-3, variable substituents (e.g., hexadienoyl, benzyl) .

- Key Differences :

- Applications : Antidiabetic agents with dual PPARγ activation and protein-tyrosine phosphatase 1B (PTP-1B) inhibition .

Biologische Aktivität

2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid (Boc-THIQ) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of Boc-THIQ, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

- Molecular Formula : C₁₅H₁₉NO₄

- Molecular Weight : 277.32 g/mol

- CAS Number : 149353-95-7

- Physical State : Solid (white to almost white powder)

- Melting Point : 127°C to 131°C

- Solubility : Soluble in methanol

Pharmacological Activities

Boc-THIQ and its derivatives have been studied for various biological activities:

- Antimicrobial Activity : Several studies indicate that THIQ derivatives exhibit antimicrobial properties against a range of pathogens. The mechanism often involves interference with bacterial cell wall synthesis or disruption of membrane integrity.

- Neuroprotective Effects : Research has shown that THIQ compounds can protect neuronal cells from oxidative stress and apoptosis. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease.

- Anti-inflammatory Properties : Boc-THIQ has demonstrated the ability to inhibit pro-inflammatory cytokines, suggesting its potential use in treating inflammatory conditions.

- Antitumor Activity : Some studies have reported that Boc-THIQ analogs can inhibit tumor cell proliferation and induce apoptosis in cancer cell lines, indicating a potential role in cancer therapy.

Structure-Activity Relationship (SAR)

The biological activity of Boc-THIQ is closely related to its chemical structure. Modifications to the tetrahydroisoquinoline scaffold can significantly influence its pharmacological properties:

- Substituents on the Isoquinoline Ring : Variations in substituents can enhance or diminish activity against specific targets.

- Chirality : The stereochemistry of the compound plays a crucial role in its interaction with biological targets, affecting potency and efficacy.

Case Study 1: Neuroprotective Effects

A study published in RSC Advances highlighted the neuroprotective effects of THIQ derivatives, including Boc-THIQ, against oxidative stress-induced neuronal damage. The study demonstrated that these compounds could reduce reactive oxygen species (ROS) levels and enhance cell viability in cultured neuronal cells .

Case Study 2: Antitumor Activity

In a recent investigation, Boc-THIQ was shown to inhibit the growth of various cancer cell lines, including breast and colon cancer cells. The mechanism involved the induction of apoptosis through the activation of caspase pathways .

Summary of Biological Activities

Q & A

Basic: What are the recommended synthetic routes for 2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid in academic research?

Methodological Answer:

The compound is typically synthesized via Bobbitt-type cyclization or diastereoselective methods using tert-butoxycarbonyl (Boc) as a protecting group. Key steps include:

- Cyclocondensation : Reacting appropriately substituted phenethylamine derivatives with carbonyl compounds under acidic conditions to form the tetrahydroisoquinoline core .

- Boc Protection : Introducing the Boc group via di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP) to stabilize the intermediate .

- Carboxylic Acid Functionalization : Oxidation or hydrolysis of pre-installed ester groups using LiOH or NaHCO₃ in aqueous THF .

Reference Workflow :

Prepare phenethylamine precursor with a carboxylic acid ester.

Cyclize under HCl/MeOH to form the tetrahydroisoquinoline backbone.

Protect the amine with Boc₂O.

Hydrolyze the ester to the carboxylic acid.

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

While toxicity data are limited, precautionary measures are critical:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing or handling powders to avoid inhalation .

- Storage : Keep in a tightly sealed container under inert gas (N₂ or Ar) at 2–8°C to prevent hydrolysis of the Boc group .

- Spill Management : Absorb with inert material (e.g., sand) and dispose of as hazardous waste .

Note : Despite "no known hazards" in some safety sheets, assume irritant potential due to structural analogs (e.g., tetrahydroisoquinoline derivatives) .

Advanced: How can diastereoselectivity be controlled during the synthesis of tetrahydroisoquinoline derivatives?

Methodological Answer:

Diastereoselectivity depends on:

- Chiral Auxiliaries : Use (R)- or (S)-BINOL-based catalysts to induce asymmetry during cyclization .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor trans-diastereomers, while non-polar solvents (e.g., toluene) stabilize cis-forms .

- Temperature : Lower temperatures (−20°C) enhance selectivity by slowing racemization .

Example : In the synthesis of (–)-6,7-dimethoxy analogs, a chiral Pd catalyst achieved >90% enantiomeric excess (ee) .

Advanced: How should researchers resolve conflicting toxicological data when designing experiments?

Methodological Answer:

Address contradictions via:

- Precautionary Principle : Assume worst-case toxicity (e.g., skin sensitization) and implement tiered exposure controls (e.g., gloveboxes for bulk handling) .

- In Silico Modeling : Use tools like EPA’s TEST or OECD QSAR Toolbox to predict acute toxicity based on structural analogs .

- Empirical Testing : Conduct Ames tests or zebrafish embryo assays for preliminary mutagenicity/developmental toxicity screening .

Advanced: What analytical strategies are optimal for characterizing stereoisomers of this compound?

Methodological Answer:

- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol (90:10) to separate enantiomers. Retention times correlate with Boc-group steric effects .

- NMR Spectroscopy : Compare H-NMR coupling constants () to distinguish cis/trans diastereomers (e.g., = 8–10 Hz for trans) .

- X-ray Crystallography : Resolve absolute configuration via single-crystal analysis, particularly for SAR studies in drug discovery .

Advanced: How can structure-activity relationships (SAR) be explored for this compound in medicinal chemistry?

Methodological Answer:

- Substituent Variation : Modify the tetrahydroisoquinoline core at positions 6 and 7 (e.g., Cl, OMe) to assess bioactivity. For example, 5,7-dichloro analogs show enhanced kinase inhibition .

- Boc Group Replacement : Test alternative protecting groups (e.g., Fmoc) to evaluate stability in biological media .

- Carboxylic Acid Bioisosteres : Replace –COOH with tetrazole or sulfonamide to modulate pharmacokinetics .

Basic: What are the standard purity assessment methods for this compound?

Methodological Answer:

- HPLC-UV : Use C18 columns (ACN:H₂O + 0.1% TFA) with UV detection at 254 nm. Accept purity ≥95% for biological assays .

- Elemental Analysis : Confirm C, H, N content within ±0.4% of theoretical values .

- Melting Point : Compare observed mp (e.g., 162–166°C for analogs) to literature values .

Advanced: How can multi-component reactions (MCRs) optimize the synthesis of related heterocycles?

Methodological Answer:

MCRs like the Ugi or Passerini reaction can streamline synthesis:

- Ugi Reaction : Combine amine, aldehyde, isocyanide, and carboxylic acid to form peptidomimetics. For example, coupling with Boc-protected amines yields complex heterocycles in one pot .

- Catalyst Screening : Test Lewis acids (e.g., Sc(OTf)₃) to accelerate MCRs and improve yields (reported up to 85% for naphthyridine derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.